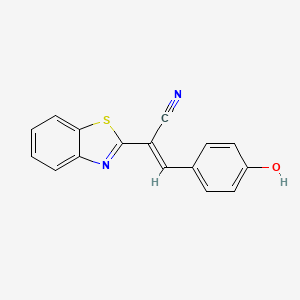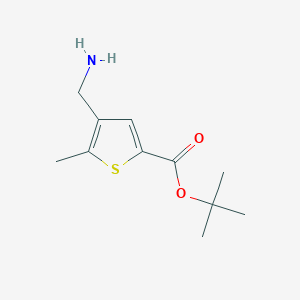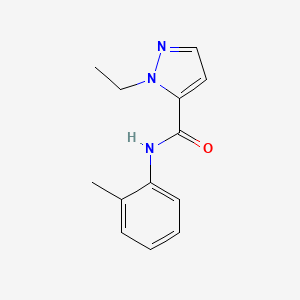
1-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine” is an organic molecule that contains an azetidine ring, which is a four-membered cyclic amine. It also contains two sulfonyl groups attached to phenyl rings, one of which has a tert-butyl group, and the other has a fluorine atom .
Molecular Structure Analysis
The azetidine ring in this compound is likely to introduce some strain due to its small ring size. The sulfonyl groups are strong electron-withdrawing groups, which could have significant effects on the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact structure and the conditions under which it’s being studied. For example, the presence of the sulfonyl groups could make it more polar, and the azetidine ring could affect its boiling and melting points .Wissenschaftliche Forschungsanwendungen
Fluorination Capabilities and Synthesis
- Fluorination Agent : 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride is identified as a fluorinating agent with high thermal stability and resistance to aqueous hydrolysis. It is significant in various fluorination reactions, including deoxofluoro-arylsulfinylation with high stereoselectivity (Umemoto et al., 2010).
Aze-Payne Rearrangement
- Aza-Payne Rearrangement : This rearrangement process involving N-activated 2-aziridinemethanols is used to yield corresponding epoxy sulfonamides. It shows potential in synthesizing functionalized 1,2-amino alcohols (Ibuka, 1998).
Synthesis of Substituted Azetidines
- Antimicrobial Agents : Synthesis and characterization of substituted phenyl azetidines indicate their potential as antimicrobial agents. This research showcases the versatility of azetidine compounds in medical applications (Doraswamy & Ramana, 2013).
Complex Formation with Amino Acids
- Biomolecular Recognition Studies : Compounds like tert-Butyl phenyl sulfoxide are used to understand the interactions between proteins and glycosaminoglycans, essential in biological systems (Ojala et al., 1996).
Photochemical Applications
- Thermally Activated Delayed Fluorescence : Bipolar materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles are synthesized for thermally activated delayed fluorescence, indicating potential applications in materials science (Huang et al., 2014).
Catalytic and Synthetic Applications
- Traceless Precatalyst : tert-Butyl phenyl sulfoxide is used as a traceless precatalyst in sulfenate anion generation, showcasing its role in facilitating high-purity product isolation in synthetic chemistry (Zhang et al., 2015).
Antibacterial Quinolones
- Antibacterial Activity : Novel antibacterial quinolones and naphthyridones containing azetidinyl substituents are synthesized and evaluated, indicating potential in antibacterial drug development (Frigola et al., 1993).
Zukünftige Richtungen
The study of azetidines and sulfonyl-containing compounds is a vibrant field of research, with potential applications in areas like medicinal chemistry and materials science . This specific compound could potentially be of interest in these areas, but without more information, it’s hard to say for sure.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4S2/c1-19(2,3)14-4-8-17(9-5-14)27(24,25)21-12-18(13-21)26(22,23)16-10-6-15(20)7-11-16/h4-11,18H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFYJTNINXBFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B2575357.png)


![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2575361.png)
![4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2575363.png)



![2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol](/img/structure/B2575372.png)

![N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2575375.png)


![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2575378.png)